molecular formula C9H11ClF2N2O B1520424 N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride CAS No. 1235439-38-9

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride

Cat. No. B1520424
M. Wt: 236.64 g/mol
InChI Key: JGAWDFDALAVXMA-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride, otherwise known as NAF-2DFHCl, is an organic compound found in the class of amides. It is a white crystalline powder that is soluble in water and ethanol. NAF-2DFHCl has been found to be useful in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Molecular Characterization and Applications

The study of molecular refractivity and polarizability of compounds similar to N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride reveals their potential in understanding antimetic and parasympathomimetic activities . These properties are critical in the development of drugs with specific therapeutic effects, highlighting the compound's significance in pharmaceutical applications (R. Sawale et al., 2016).

Environmental Science and Remediation

A notable application in environmental science involves the use of similar compounds for the removal of heavy metals from aqueous solutions. The study conducted by N. Rahman and M. Nasir (2019) demonstrated the efficacy of a related compound impregnated into a hydrous zirconium oxide matrix for Ni(II) removal , showcasing its potential in water purification technologies (N. Rahman & M. Nasir, 2019).

Material Science and Polymer Research

In material science, the synthesis and characterization of novel aromatic polyimides incorporating similar compounds have been explored. These materials exhibit significant thermal stability and solubility properties, making them suitable for advanced applications in electronics and aerospace industries (M. Butt et al., 2005).

Biochemical Studies and Imaging

Further biochemical research includes studies on conjugation pathways and metabolic activities in organisms, providing insights into the biological processing and potential therapeutic applications of compounds akin to N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride. For instance, the metabolism of diflubenzuron in the house fly offered valuable information on enzymatic activities and conjugation mechanisms (S. Chang, 1978).

Advanced Drug Delivery and Therapeutics

Research into the reductive chemistry of hypoxia-selective cytotoxins demonstrates the compound's relevance in developing targeted cancer therapies. The study on 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound with structural similarities, highlights the importance of understanding the reductive pathways for enhancing the efficacy of bioreductive drugs in hypoxic tumor cells (B. Palmer et al., 1995).

properties

IUPAC Name

N-(2-aminoethyl)-2,4-difluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O.ClH/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAWDFDALAVXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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